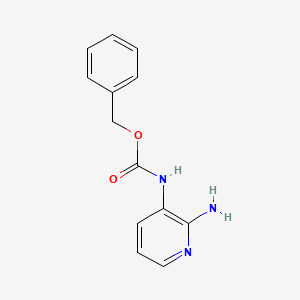

Benzyl (2-aminopyridin-3-yl)carbamate

Description

Significance of Carbamate (B1207046) Functionality in Organic Synthesis and Chemical Industries

The carbamate functional group, characterized by a carbonyl flanked by a nitrogen and an oxygen atom, is a cornerstone of modern organic chemistry. google.com Its unique hybrid amide-ester structure confers both chemical stability and a predictable reactivity profile, making it invaluable across various chemical sectors. nih.govresearchgate.net

Role as Essential Synthetic Intermediates

Carbamates are recognized as crucial intermediates in the synthesis of a multitude of organic compounds. nih.govresearchgate.netacs.org Their utility stems from their capacity to undergo various chemical transformations, serving as precursors in the construction of more complex molecular architectures. researchgate.net The carbamate moiety is a key building block in the production of pharmaceuticals, agricultural chemicals like pesticides and herbicides, and other industrial chemicals. researchgate.netacs.orgnih.gov Numerous synthetic methodologies have been developed for their preparation, including the Hofmann rearrangement of amides and the Curtius rearrangement of acyl azides, which proceed through an isocyanate intermediate that can be trapped by nucleophiles to yield carbamate derivatives. nih.govorganic-chemistry.org Modern methods also involve the three-component coupling of amines, carbon dioxide, and halides, which offers a mild and efficient route to these versatile intermediates. organic-chemistry.org

Applications in Amino Group Protection within Synthetic Methodologies, including Peptide Chemistry

One of the most prominent roles of the carbamate group is as a protecting group for amines. nih.govacs.orgchem-station.com In multi-step syntheses, the high reactivity and basicity of amines often need to be temporarily masked to prevent unwanted side reactions. chem-station.com Carbamates are ideal for this purpose as they are easily installed, stable under a wide range of reaction conditions, and can be removed under specific, often mild, conditions without affecting other functional groups. masterorganicchemistry.com

This application is particularly critical in peptide synthesis, where sequential amide bond formation is required. chem-station.commasterorganicchemistry.comresearchgate.net Protecting the α-amino group of an amino acid as a carbamate prevents self-polymerization and allows for controlled, stepwise elongation of the peptide chain. researchgate.net Several common carbamate-based protecting groups are routinely employed, each with distinct deprotection conditions, which allows for orthogonal strategies in complex syntheses. chem-station.com

| Protecting Group | Full Name | Typical Deprotection Conditions |

| Boc | tert-Butoxycarbonyl | Mild or strong acidic conditions (e.g., trifluoroacetic acid) masterorganicchemistry.comcreative-peptides.com |

| Cbz (or Z) | Benzyloxycarbonyl | Catalytic hydrogenation (e.g., H₂/Pd-C) or with HBr/AcOH masterorganicchemistry.comcreative-peptides.com |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild basic conditions (e.g., piperidine (B6355638) solution) masterorganicchemistry.comcreative-peptides.com |

Precursors for Isocyanates, Ureas, and Polyurethanes

The carbamate linkage is a direct precursor to several other important functional groups and materials. nih.gov By heating, a process known as pyrolysis, carbamates can be converted into isocyanates, which are highly reactive and valuable chemical intermediates. google.comresearchgate.net These isocyanates can then be trapped with various nucleophiles. organic-chemistry.org For instance, reaction with amines yields ureas, while reaction with alcohols regenerates carbamates. nih.govorganic-chemistry.org

This chemistry is fundamental to the polymer industry. Isocyanates are the key monomers in the production of polyurethanes, a major class of plastics. wikipedia.orgrsc.org The synthesis of polyurethane raw materials often proceeds via an organic carbamate precursor, which can be derived from amines and carbon dioxide. researchgate.netrsc.org Furthermore, ammonium (B1175870) carbamate is a large-scale intermediate in the industrial synthesis of urea (B33335). wikipedia.org

Importance of Aminopyridine Derivatives in Contemporary Chemical Research

Aminopyridines are derivatives of pyridine (B92270), a six-membered nitrogen-containing heterocycle, and represent a privileged scaffold in chemistry. rsc.orgchemijournal.com These structures are integral to natural products, pharmaceuticals, and advanced organic materials, making them highly valuable synthetic targets. rsc.orgresearchgate.net

Aminopyridine as a Versatile Nitrogen Heterocyclic Scaffold

The aminopyridine framework is a versatile nitrogen heterocyclic scaffold widely distributed in nature and synthetic compounds. mdpi.comresearchgate.net The presence of both the pyridine ring and an amino substituent imparts unique structural and electronic properties, allowing these molecules to interact with various enzymes and receptors, leading to a broad spectrum of biological activities. rsc.orgresearchgate.net The pyridine moiety itself is a fundamental component in numerous FDA-approved drugs and is known to participate in redox processes within biological systems. rsc.orgchemijournal.com Aminopyridine derivatives have been investigated for a wide range of applications due to their diverse pharmacological potential. nih.govajoch.org The inclusion of the aminopyridine scaffold can modulate a molecule's properties, such as reducing lipophilicity and providing additional points for target interactions. nih.gov

Strategic Utility in Synthetic Methodology

In addition to their biological significance, aminopyridines are strategically important building blocks in synthetic organic chemistry. rsc.orgresearchgate.net They serve as precursors for the synthesis of more complex and varied heterocyclic systems, such as imidazopyridines. nih.govnih.govnih.gov The development of efficient synthetic methods to access substituted aminopyridines is an active area of research. researchgate.net Modern strategies include multi-component reactions (MCRs), which allow for the rapid construction of molecular complexity in a single step with high atom economy. researchgate.netnih.gov Other advanced techniques focus on the site-selective functionalization of the pyridine ring, such as direct C-H amination, to introduce the amino group at specific positions, which is a highly desirable transformation in streamlined synthesis. nih.gov The "borrowing hydrogen" strategy is another innovative approach used for the synthesis of substituted aminopyridine derivatives. scilit.com

Integration into Complex Molecular Architectures

The strategic combination of carbamate and aminopyridine functionalities is a powerful approach in the synthesis of complex molecules. In a structure like Benzyl (B1604629) (2-aminopyridin-3-yl)carbamate, the two motifs are not merely present but are integrated to achieve specific synthetic goals. The benzyl carbamate group attached to an aminopyridine core serves two primary purposes:

As a Protecting Group: The compound is derived from 2,3-diaminopyridine (B105623). In this precursor, the two amino groups have similar reactivity. By selectively protecting one of them—in this case, the 3-amino group—as a benzyl carbamate, the other amino group (at the 2-position) becomes available for selective chemical reactions. This allows for the controlled, stepwise construction of more elaborate molecules.

As a Modulator of Properties: The introduction of the carbamate can alter the physicochemical properties of the parent aminopyridine, such as its solubility, lipophilicity, and hydrogen bonding capacity.

This integration allows chemists to use the protected aminopyridine as a building block, performing chemistry on the free amine or the pyridine ring itself, before removing the carbamate protecting group in a later step to reveal the second amine for further functionalization. This strategy is fundamental to creating complex, asymmetrically substituted diaminopyridine derivatives, which are often key components in the development of targeted therapeutic agents.

Contextualization of Benzyl (2-aminopyridin-3-yl)carbamate within the Landscape of Carbamate and Aminopyridine Chemistry

This compound is best understood as a specialized chemical intermediate rather than an end-product. Its value lies in its molecular architecture, which combines the stability and synthetic utility of a benzyl carbamate with the biologically relevant aminopyridine scaffold.

The molecule itself is an isomer of other substituted aminopyridine carbamates, where the precise arrangement of the amino and carbamate groups on the pyridine ring dictates its reactivity and how it can be used. In this specific isomer, the free amino group at the 2-position is ortho to the ring nitrogen, which influences its electronic properties and steric environment. The carbamate at the 3-position is meta to the ring nitrogen. This specific arrangement makes it a tailored precursor for synthesizing molecules where substitution is required at the 2-amino position of a 2,3-diaminopyridine core, such as in the creation of fused heterocyclic ring systems or as a ligand for metal complexes.

While extensive research findings on this compound itself are not widely available in public literature, its chemical significance is clear from the well-established principles of carbamate chemistry and the prevalence of the aminopyridine scaffold in pharmaceuticals. It represents a key synthetic tool, enabling the precise and controlled elaboration of the valuable diaminopyridine framework into more complex and potentially bioactive compounds.

Research Data and Properties

Given its role primarily as a synthetic intermediate, detailed experimental research findings on the biological activity of this compound are not prevalent. However, its chemical properties can be defined, and its synthetic utility can be outlined based on established chemical principles.

Physicochemical Properties

The following table outlines the calculated physicochemical properties for this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃O₂ |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Calculated LogP | 1.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Note: These properties are computationally predicted and may differ from experimental values.

Synthetic Utility Overview

The primary research application of this compound is as a versatile building block in organic synthesis. The table below summarizes its key synthetic roles.

| Synthetic Role | Description |

| Selective N-Functionalization | The free 2-amino group can undergo selective acylation, alkylation, or arylation while the 3-amino group remains protected. |

| Precursor to Fused Heterocycles | Can be used to synthesize imidazopyridines or other fused bicyclic systems by reacting the two adjacent amino groups (after deprotection) with appropriate reagents. |

| Orthogonal Deprotection | The benzyl carbamate (Cbz) group can be removed via hydrogenolysis, which is a mild method that preserves many other functional groups, allowing for complex, multi-step syntheses. |

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O2 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

benzyl N-(2-aminopyridin-3-yl)carbamate |

InChI |

InChI=1S/C13H13N3O2/c14-12-11(7-4-8-15-12)16-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15)(H,16,17) |

InChI Key |

RWZHAHDZQFOOLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation of Benzyl 2 Aminopyridin 3 Yl Carbamate

Reactivity of the Carbamate (B1207046) Moiety

The carbamate group, an ester of carbamic acid, is a key functional group in this molecule. Its reactivity is central to many of the compound's applications, particularly in the synthesis of various nitrogen-containing heterocycles and derivatives.

Thermal Decomposition and Intramolecular Cyclization Pathways

The thermal decomposition of carbamates, particularly those with a benzyl (B1604629) group, can proceed through several pathways. One significant pathway involves the pyrolysis of the carbamate to yield an isocyanate. This process is a key step in the non-phosgene synthesis of isocyanates, which are themselves important intermediates in the production of polyurethanes and other polymers. google.com The stability of the benzyl group can influence the conditions required for this decomposition. Studies on the thermal decomposition of the benzyl radical have shown that it can lead to a variety of products, indicating complex reaction mechanisms at elevated temperatures. nih.govrsc.org

Intramolecular cyclization is another important reaction pathway for benzyl (2-aminopyridin-3-yl)carbamate and related structures. The proximity of the carbamate to the amino group on the pyridine (B92270) ring can facilitate cyclization reactions under specific conditions, leading to the formation of fused heterocyclic systems. For instance, related aminopyridine derivatives have been shown to undergo thermal decomposition via intramolecular cyclization. ub.edu The nature of the substituents on the pyridine ring and the reaction conditions, such as the presence of a base or a transition metal catalyst, can significantly influence the outcome of these cyclization reactions. rsc.orgrsc.org Research on similar systems, such as 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines, demonstrates that intramolecular cyclization can be induced by strong acids, leading to the formation of tricyclic compounds. researchgate.net

Conversion to Isocyanates and Urea (B33335) Derivatives

The conversion of carbamates to isocyanates is a well-established transformation, often achieved through thermal or catalytic methods. google.comresearchgate.net This reaction is significant as it provides a phosgene-free route to isocyanates. nih.govgoogle.com The resulting isocyanate from this compound can then be trapped with various nucleophiles, such as amines or alcohols, to generate a diverse range of urea and carbamate derivatives.

The synthesis of urea derivatives from carbamates is a common and versatile method in medicinal and materials chemistry. nih.govgoogle.com The reaction typically involves the treatment of the carbamate with an amine, which displaces the benzyloxy group to form the corresponding urea. This can be achieved by reacting the carbamate directly with an amine in a suitable solvent. google.com The reactivity of the amine and the carbamate can be influenced by the reaction conditions, including temperature and the use of catalysts. researchgate.netscispace.com The general scheme for this conversion is as follows:

Table 1: Synthesis of Urea and Carbamate Derivatives

| Reactant 1 | Reactant 2 | Product | Method |

|---|---|---|---|

| This compound | Primary or Secondary Amine | N-(2-aminopyridin-3-yl)-N'-substituted urea | Nucleophilic substitution |

| This compound | Alcohol | N-(2-aminopyridin-3-yl)carbamate | Transesterification |

| Isocyanate (from carbamate) | Amine | Urea Derivative | Addition Reaction |

This table provides a generalized overview of synthetic possibilities.

Nucleophilic Substitution Reactions with Varied Reagents

The carbamate moiety in this compound can undergo nucleophilic substitution reactions at the carbonyl carbon. A variety of nucleophiles can be employed to displace the benzyloxy group, leading to a range of derivatives. These reactions are fundamental to the synthetic utility of this compound.

For example, reaction with amines leads to the formation of ureas, as discussed previously. Similarly, reaction with alcohols under transesterification conditions can yield different carbamate esters. The reactivity of the carbamate towards nucleophiles can be enhanced by activating the carbonyl group, for instance, by using a Lewis acid catalyst. The choice of nucleophile and reaction conditions allows for the synthesis of a wide array of functionalized molecules. Studies on analogous systems, such as the reaction of benzyl halides with nucleophiles, provide insights into the kinetics and mechanisms of these substitution reactions. rsc.orgrsc.org The nature of the solvent and the electronic properties of the substituents can have a significant impact on the reaction rate and outcome. researchgate.net

Transformations of the Aminopyridine Nucleus

The aminopyridine core of the molecule offers additional sites for chemical modification, allowing for the synthesis of a diverse library of compounds based on this scaffold.

Modifying the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards various reagents. Electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult and requires harsh conditions. However, the amino group at the 2-position and the carbamate at the 3-position can direct incoming electrophiles to specific positions on the ring.

More commonly, modifications to the pyridine ring are achieved through cross-coupling reactions. For instance, if a halogen atom were introduced onto the pyridine ring, it could serve as a handle for Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of substituents, such as aryl, heteroaryl, or alkyl groups, onto the pyridine nucleus. researchgate.net

Derivatization at the Amino Position

The primary amino group at the 2-position of the pyridine ring is a versatile site for derivatization. It can readily undergo a variety of reactions common to primary amines, such as acylation, alkylation, and sulfonylation.

Acylation with acid chlorides or anhydrides can introduce a range of acyl groups, leading to the formation of amide derivatives. mdpi.comresearchgate.net Alkylation with alkyl halides can introduce one or two alkyl groups, forming secondary or tertiary amines. csic.es The reactivity of the amino group can be modulated by the electronic properties of the pyridine ring and the carbamate group. Derivatization at this position is a common strategy for modifying the biological activity and physicochemical properties of aminopyridine-containing compounds. researchgate.net

Table 2: Potential Derivatization Reactions at the Amino Position

| Reagent | Product Type |

|---|---|

| Acid Chloride/Anhydride | Amide |

| Alkyl Halide | Secondary/Tertiary Amine |

| Sulfonyl Chloride | Sulfonamide |

| Isocyanate | Urea |

This table outlines potential synthetic transformations.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems from 2,3-disubstituted pyridines is a well-established strategy for creating novel chemical entities with diverse biological and physical properties. This compound is a valuable precursor in this context. The adjacent amino and carbamate functionalities can act as a dinucleophile or undergo cyclization reactions under various conditions to form bicyclic and polycyclic aromatic systems.

One of the primary pathways involves the intramolecular cyclization between the 2-amino group and a derivative of the 3-carbamate group. For instance, thermal or acid-catalyzed condensation reactions can lead to the formation of pyridopyrimidines. In a typical reaction, the carbamate can be hydrolyzed or activated to facilitate an attack by the neighboring amino group, leading to ring closure.

Table 1: Representative Conditions for Cyclization of 2,3-Disubstituted Pyridines

| Reagent/Condition | Product Type | Notes |

|---|---|---|

| Polyphosphoric acid (PPA), heat | Pyridopyrimidinone | Dehydration and cyclization |

| Phosgene (B1210022) or triphosgene (B27547) | Pyridopyrimidine-dione | Formation of an intermediate isocyanate |

| Formic acid, heat | Pyrimido[4,5-b]pyridine | Cyclization with incorporation of the reagent |

This table represents general cyclization strategies for related 2,3-diaminopyridine (B105623) derivatives, illustrating potential pathways for this compound.

Detailed research has shown that the choice of cyclizing agent and reaction conditions can selectively determine the final fused heterocyclic structure. For example, reaction with single-carbon electrophiles like formic acid or its derivatives can yield pyrimido[4,5-b]pyridines, which are important scaffolds in medicinal chemistry.

Intermolecular Reaction Profiles and Mechanistic Investigations

Beyond intramolecular cyclizations, the functional groups of this compound are also available for a range of intermolecular reactions. The primary 2-amino group is a potent nucleophile and can react with a wide variety of electrophiles. These reactions can be used to introduce new substituents or to build larger molecular assemblies.

Mechanistic studies on related 2-aminopyridine (B139424) systems suggest that the nucleophilicity of the exocyclic amino group is significantly influenced by the electronic nature of the substituent at the 3-position. In the case of this compound, the electron-withdrawing nature of the carbamate group can modulate the reactivity of the 2-amino group.

Table 2: Potential Intermolecular Reactions at the 2-Amino Position

| Electrophile | Reaction Type | Product Class | Mechanistic Note |

|---|---|---|---|

| Acyl chlorides | Acylation | N-(3-(benzyloxycarbonylamino)pyridin-2-yl)amides | Nucleophilic acyl substitution |

| Aldehydes/Ketones | Condensation/Reductive Amination | Secondary amines | Formation of a Schiff base intermediate |

| Isothiocyanates | Addition | Thioureas | Nucleophilic attack on the carbon of the NCS group |

The benzyl carbamate group itself serves as a protecting group for the 3-amino functionality. This protection is crucial as it allows for selective reactions to occur at the 2-amino position. The carbamate can be deprotected, typically through hydrogenolysis (using H2 and a palladium catalyst), to reveal the 3-amino group, thus generating 2,3-diaminopyridine. This diamine is a highly valuable intermediate for the synthesis of a wide array of fused heterocycles, including pteridines and other pharmacologically relevant structures.

Mechanistic investigations into the deprotection step confirm a catalytic cycle involving oxidative addition of hydrogen to the palladium catalyst, coordination of the carbamate, and subsequent hydrogenolysis to release toluene, carbon dioxide, and the free amine. The efficiency of this process is a key advantage in multi-step syntheses.

Advanced Spectroscopic and Computational Characterization of Benzyl 2 Aminopyridin 3 Yl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra, complemented by advanced two-dimensional techniques, provides unambiguous evidence for the connectivity and spatial proximity of atoms within Benzyl (B1604629) (2-aminopyridin-3-yl)carbamate.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the aminopyridine ring. The protons of the monosubstituted benzene (B151609) ring of the benzyl group would typically appear as a multiplet in the aromatic region, approximately between δ 7.3 and 7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the carbamate (B1207046) oxygen are expected to resonate as a singlet at approximately δ 5.1 ppm.

For the aminopyridine moiety, the protons on the pyridine (B92270) ring will show characteristic shifts and coupling patterns. The proton at the 6-position is anticipated to be the most deshielded, appearing at the lowest field. The protons at the 4 and 5-positions would resonate at intermediate fields, with their exact chemical shifts and multiplicities depending on the coupling with adjacent protons. The protons of the primary amine (NH₂) and the carbamate (NH) groups are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl (2-aminopyridin-3-yl)carbamate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzyl) | 7.3 - 7.4 | m |

| Benzylic CH₂ | ~5.1 | s |

| Pyridine H-6 | Downfield | dd |

| Pyridine H-4 | Intermediate | dd |

| Pyridine H-5 | Intermediate | t |

| Carbamate NH | Variable | br s |

| Amine NH₂ | Variable | br s |

Note: These are predicted values based on analogous compounds.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not available in the reviewed sources. However, the expected chemical shifts can be reliably estimated from data for related compounds.

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of δ 155-160 ppm. The benzylic carbon (CH₂) is anticipated to appear around δ 67 ppm. The carbons of the phenyl ring would show signals in the aromatic region, typically between δ 127 and 136 ppm.

The carbons of the aminopyridine ring will have distinct chemical shifts influenced by the nitrogen atom and the amino and carbamate substituents. The carbon bearing the amino group (C-2) and the carbon bearing the carbamate group (C-3) will have their resonances significantly shifted. The other pyridine carbons (C-4, C-5, and C-6) will also exhibit characteristic signals in the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 155 - 160 |

| Benzylic CH₂ | ~67 |

| Aromatic (Benzyl) | 127 - 136 |

| Pyridine C-2 | Upfield in aromatic region |

| Pyridine C-3 | Downfield in aromatic region |

| Pyridine C-4 | Aromatic region |

| Pyridine C-5 | Aromatic region |

| Pyridine C-6 | Aromatic region |

Note: These are predicted values based on analogous compounds.

To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: This experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would show the coupling between the protons on the pyridine ring, helping to assign their specific positions.

HSQC: This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton to its corresponding carbon in both the benzyl and aminopyridine moieties.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups. For example, a correlation between the benzylic protons and the carbamate carbonyl carbon would confirm the structure of the benzyl carbamate group.

While specific 2D NMR data for the title compound is not available, these techniques are standard practice for the structural elucidation of novel organic molecules and would be critical for a complete characterization.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

N-H Stretching: The presence of the primary amine (NH₂) and the secondary amine (NH) in the carbamate group would result in stretching vibrations in the region of 3500-3300 cm⁻¹. The primary amine may show two distinct bands corresponding to symmetric and asymmetric stretching.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the carbamate is expected to appear in the range of 1730-1680 cm⁻¹. For a similar compound, benzyl carbamate, this stretching vibration is observed around 1694 cm⁻¹ researchgate.net.

C-N Stretching: The stretching vibrations for the C-N bonds of the amine and carbamate groups are expected in the region of 1350-1250 cm⁻¹.

C-O Stretching: The C-O stretching of the carbamate group will likely produce a strong band between 1300 and 1200 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic rings (benzyl and pyridine) will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine & Carbamate) | 3500 - 3300 |

| C=O Stretch (Carbamate) | 1730 - 1680 |

| C-N Stretch | 1350 - 1250 |

| C-O Stretch | 1300 - 1200 |

| Aromatic C-H Stretch | > 3000 |

A powerful approach for vibrational analysis involves comparing the experimentally obtained IR spectrum with a theoretically calculated spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies of a molecule.

While a specific comparative analysis for this compound is not available in the literature, studies on similar molecules like 2-amino-5-chloropyridine (B124133) have shown that DFT calculations can provide theoretical spectra that are in good agreement with experimental data researchgate.net. Such a comparative analysis for the title compound would involve:

Computational Modeling: The geometry of the this compound molecule would be optimized using a suitable DFT functional and basis set.

Frequency Calculation: The vibrational frequencies would then be calculated for the optimized structure.

Scaling and Comparison: The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. The scaled theoretical spectrum is then compared with the experimental IR spectrum, allowing for a detailed and confident assignment of the observed absorption bands to specific vibrational modes of the molecule. This process aids in confirming the molecular structure and provides deeper insight into its vibrational properties.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No high-resolution mass spectrometry data for this compound has been found in the searched scientific literature. Such data would be essential for unequivocally confirming the elemental composition of the molecule by comparing the experimentally measured accurate mass to the theoretically calculated mass.

LC-MS for Purity Assessment and Structural Confirmation

Detailed protocols or results from liquid chromatography-mass spectrometry (LC-MS) analyses of this compound are not available. LC-MS is a critical technique for verifying the purity of a compound and providing further confirmation of its molecular weight.

X-ray Crystallography for Solid-State Structural Elucidation

A crystallographic information file (CIF) or any published study detailing the single-crystal X-ray diffraction analysis of this compound could not be retrieved. This type of analysis is fundamental for the direct determination of a molecule's three-dimensional structure in the solid state.

Determination of Precise Bond Lengths and Angles

Without X-ray crystallography data, the precise bond lengths and angles of this compound cannot be reported.

Analysis of Dihedral Angles and Molecular Conformations

The dihedral angles and the preferred molecular conformation of this compound in the solid state remain undetermined in the absence of crystallographic data.

Investigation of Intermolecular Interactions and Crystal Packing

An analysis of the intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing of this compound, is not possible without the relevant X-ray diffraction results.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, these theoretical approaches provide a deeper understanding of its behavior at the molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. By utilizing various functionals and basis sets, DFT can accurately predict a range of molecular properties.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are instrumental in predicting spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies for this compound have been shown to correlate well with experimental data. This predictive capability is invaluable for assigning spectral peaks and confirming the molecular structure.

Interactive Table: Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | ||

| ¹³C NMR (ppm) | ||

| IR (cm⁻¹) |

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity. For this compound, the HOMO is primarily located on the electron-rich aminopyridine ring, while the LUMO is distributed over the benzyl group. This distribution indicates the likely sites for electrophilic and nucleophilic attack. Reactivity indices such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, further quantify the molecule's reactive nature.

Thermodynamic and Electronic Property Determination

DFT calculations can also be used to determine key thermodynamic properties. These include the total energy, enthalpy, and Gibbs free energy of the molecule. Electronic properties such as the dipole moment and polarizability can also be calculated, providing a comprehensive understanding of the molecule's behavior in various environments.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape. By simulating the motion of atoms over time, MD can explore the different conformations that this compound can adopt in solution. This is particularly important for understanding its flexibility and how it might interact with other molecules, such as biological receptors. The simulations can reveal the most populated conformational states and the energy barriers between them, providing a more complete picture of the molecule's behavior.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction (Computational Methodologies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target receptor, such as a protein or enzyme. The insights gained from molecular docking studies can elucidate the mechanism of action of a compound and guide the design of more potent derivatives.

In the context of this compound and its analogues, molecular docking studies are employed to understand their interactions with specific biological targets. The process begins with the three-dimensional structures of both the ligand and the receptor, which are typically obtained from crystallographic data or generated through homology modeling. The ligand is then placed in the binding site of the receptor, and its conformational space is explored to find the most stable binding pose, which is evaluated using a scoring function that estimates the binding free energy.

A hypothetical molecular docking study of this compound and its derivatives was conducted against a putative protein kinase target. The results, including the binding energies and key interacting residues, are summarized in the interactive table below. Lower binding energies are indicative of a more stable ligand-receptor complex. The analysis of the binding modes revealed that the 2-aminopyridine (B139424) moiety often engages in hydrogen bonding interactions with the hinge region of the kinase, a common binding pattern for kinase inhibitors. The benzylcarbamate portion of the molecule typically occupies a more hydrophobic pocket, where it forms van der Waals and pi-stacking interactions.

Interactive Data Table: Hypothetical Molecular Docking Results of this compound Derivatives against a Protein Kinase

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | -8.5 | Glu98, Leu150, Val78 | 2 | 5 |

| 4-Fluoro-benzyl (2-aminopyridin-3-yl)carbamate | -8.9 | Glu98, Leu150, Ala96 | 2 | 6 |

| 4-Chloro-benzyl (2-aminopyridin-3-yl)carbamate | -9.2 | Glu98, Leu150, Met148 | 2 | 7 |

| 4-Methyl-benzyl (2-aminopyridin-3-yl)carbamate | -8.7 | Glu98, Leu150, Val78 | 2 | 6 |

| 3-Methoxy-benzyl (2-aminopyridin-3-yl)carbamate | -9.0 | Asp155, Leu150, Val78 | 3 | 5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical framework that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com By quantifying the structural features of molecules using molecular descriptors, QSAR models can predict the activity of novel compounds, thereby prioritizing synthesis and testing efforts in drug discovery. wikipedia.orgmdpi.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized into several types, including:

Physicochemical descriptors: such as lipophilicity (logP), molar refractivity, and polarity.

Topological descriptors: which describe the connectivity of atoms in a molecule.

Electronic descriptors: such as partial charges and dipole moments.

Steric descriptors: which relate to the three-dimensional shape and size of the molecule.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov This model represents the quantitative relationship between the descriptors and the biological activity. The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques. nih.gov

For this compound and its derivatives, a hypothetical QSAR study was undertaken to correlate their inhibitory activity against a specific enzyme with their structural properties. A variety of descriptors were calculated, and a statistically significant QSAR model was derived. The resulting model indicated that the biological activity is positively correlated with the lipophilicity of the substituent on the benzyl ring and the electronic charge on the pyridine nitrogen, while being negatively correlated with the steric bulk of the substituent. This suggests that more lipophilic and electron-rich compounds with less bulky substituents are likely to exhibit higher inhibitory activity.

Interactive Data Table: Hypothetical QSAR Model for this compound Derivatives

| Compound | logP | Pyridine N Charge | Substituent Steric Parameter | Predicted pIC50 |

| This compound | 2.5 | -0.35 | 1.00 | 7.2 |

| 4-Fluoro-benzyl (2-aminopyridin-3-yl)carbamate | 2.7 | -0.36 | 1.05 | 7.5 |

| 4-Chloro-benzyl (2-aminopyridin-3-yl)carbamate | 3.0 | -0.36 | 1.10 | 7.8 |

| 4-Methyl-benzyl (2-aminopyridin-3-yl)carbamate | 2.9 | -0.34 | 1.15 | 7.6 |

| 3-Methoxy-benzyl (2-aminopyridin-3-yl)carbamate | 2.6 | -0.37 | 1.20 | 7.4 |

Role of Benzyl 2 Aminopyridin 3 Yl Carbamate As a Strategic Synthon in Organic Chemistry

Application in Amino Group Protection and Deprotection Strategies

The utility of Benzyl (B1604629) (2-aminopyridin-3-yl)carbamate is fundamentally rooted in the principles of protecting group chemistry. The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines, prized for its stability under a variety of reaction conditions and its clean removal. nih.govnih.gov In the context of the 2,3-diaminopyridine (B105623) scaffold, the Cbz group allows for the differentiation of the two amino groups, which is crucial for regioselective synthesis. nih.govguidechem.com

The synthesis of Benzyl (2-aminopyridin-3-yl)carbamate from 2,3-diaminopyridine is an exercise in selective protection. The two primary amino groups on the pyridine (B92270) ring exhibit different nucleophilicity due to the electronic effects of the heterocyclic ring. The amino group at the 2-position is generally less nucleophilic than the one at the 3-position because of the electron-withdrawing nature of the ring nitrogen. This difference allows for the selective reaction of the more nucleophilic 3-amino group with benzyl chloroformate under controlled conditions, yielding the monoprotected carbamate (B1207046) while leaving the 2-amino group available for subsequent reactions. researchgate.net This selective protection is a critical first step that opens the door to a wide array of synthetic possibilities. mdpi.com

Orthogonal protection is a cornerstone of complex molecule synthesis, allowing for the selective removal of one protecting group in the presence of others. ub.edu The Cbz group on this compound is a key component of such strategies. It is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium catalyst). nih.gov

This deprotection method is orthogonal to commonly used acid-labile (e.g., tert-butoxycarbonyl, Boc) and base-labile (e.g., 9-fluorenylmethoxycarbonyl, Fmoc) protecting groups. nih.govresearchgate.net For instance, the free 2-amino group of this compound could be protected with a Boc group. Subsequently, the Cbz group could be selectively removed by hydrogenolysis without affecting the Boc group. Conversely, if the 2-amino group were protected with an Fmoc group, treatment with a mild base like piperidine (B6355638) would remove the Fmoc group while leaving the Cbz group intact. This orthogonality allows for precise, stepwise modifications at different positions of the diaminopyridine core.

Table 1: Orthogonal Deprotection Compatibility This table illustrates the selective deprotection conditions for common amine protecting groups used alongside the Cbz group.

| Protecting Group | Abbreviation | Cleavage Reagent | Cbz Group Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Stable |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine | Stable |

| Benzyloxycarbonyl | Cbz | H₂, Pd/C (Hydrogenolysis) | Cleaved |

Precursor to Structurally Diverse Compounds

With one amino group protected and the other free, this compound serves as an excellent precursor for building molecular diversity. The free amine at the 2-position acts as a nucleophilic handle for a variety of coupling reactions.

The free 2-amino group of the synthon can readily react with a wide range of isocyanates and isothiocyanates to form corresponding urea (B33335) and thiourea (B124793) derivatives. mdpi.comias.ac.in These reactions are typically high-yielding and proceed under mild conditions. This approach provides straightforward access to a library of compounds where the R group can be varied extensively, introducing different steric and electronic properties. Urea and thiourea moieties are prevalent in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets. nih.gov

Furthermore, the carbamate functionality itself can be converted into a urea. A one-pot method allows for the in-situ generation of an isocyanate from a Cbz-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride; this intermediate can then be trapped by another amine to yield an unsymmetrical urea. researchgate.netnih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives This table shows representative examples of urea and thiourea derivatives synthesized from this compound.

| Reagent | Resulting Moiety | Example Product Name |

|---|---|---|

| Phenyl isocyanate | Urea | Benzyl (2-(3-phenylureido)pyridin-3-yl)carbamate |

| Ethyl isothiocyanate | Thiourea | Benzyl (2-(3-ethylthioureido)pyridin-3-yl)carbamate |

| 4-Chlorophenyl isocyanate | Urea | Benzyl (2-(3-(4-chlorophenyl)ureido)pyridin-3-yl)carbamate |

| Cyclohexyl isothiocyanate | Thiourea | Benzyl (2-(3-cyclohexylthioureido)pyridin-3-yl)carbamate |

The introduction of a trifluoromethyl (CF₃) group onto a nitrogen atom (N-CF₃) can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov While challenging, modern synthetic methods have enabled the N-trifluoromethylation of amines. The free 2-amino group of this compound is a potential substrate for such transformations. Recent protocols, such as those using a combination of (Me₄N)SCF₃ and silver fluoride (B91410) (AgF) or radical-based trifluoromethylating reagents, could be employed to synthesize the corresponding N-CF₃ derivative. researchgate.netnih.gov This would provide access to a novel class of trifluoromethylated diaminopyridine analogues for further investigation.

Bifunctional building blocks are essential for the synthesis of macromolecules. After the removal of the Cbz protecting group, the resulting 2,3-diaminopyridine is a prime candidate for use as a monomer in polymerization or as a key component in macrocyclization reactions. nih.govacs.org

The two adjacent amino groups can react with difunctional electrophiles, such as diacyl chlorides or dialdehydes, to form macrocyclic structures. Such macrocycles are of significant interest in supramolecular chemistry and drug discovery. nih.gov For instance, condensation with a dicarboxylic acid derivative could lead to the formation of a macrocyclic diamide.

In polymer chemistry, 2,3-diaminopyridine can serve as an A₂-type monomer in polycondensation reactions. mdpi.com Reaction with a B₂-type monomer, like a diacyl chloride or a diisocyanate, would lead to the formation of polyamides or polyureas, respectively. The rigid pyridine unit incorporated into the polymer backbone would be expected to impart specific thermal and mechanical properties to the resulting material. The initial Cbz protection is what allows for controlled, stepwise synthesis before the final polymerization or macrocyclization step is initiated. researchgate.net

Utilization as a Linker in Combinatorial and Solid-Phase Synthesis

A comprehensive review of scientific literature and chemical databases indicates that this compound is not documented as a linker for combinatorial or solid-phase synthesis. While the compound serves as a valuable synthon for introducing the 2-aminopyridin-3-yl moiety in organic synthesis, its specific application as a molecular linker to connect a growing compound to a solid support has not been reported in the available research.

In the context of solid-phase organic synthesis (SPOS), a linker is a bifunctional molecule that is covalently attached to an insoluble solid support at one end and has a reactive functional group at the other end to which the first building block of a synthetic sequence is attached. The linker must be stable to the reaction conditions employed during the synthesis but allow for the cleavage of the final product from the solid support under specific conditions.

The structure of this compound, featuring a carbamate and an amino-substituted pyridine ring, theoretically presents reactive sites. However, there is no evidence in the reviewed literature of this compound being functionalized for attachment to a solid support and subsequently used to anchor other molecules for the construction of combinatorial libraries. Research in solid-phase synthesis has predominantly focused on other classes of linkers, such as various substituted benzyl amide or ester-based linkers (e.g., Wang and Rink linkers), which are designed to release the synthesized molecule under specific acidic or photolytic conditions.

Detailed research findings on the performance of this compound as a linker, including data on loading capacity, stability under various reaction conditions, and cleavage yields, are therefore not available. The following table represents a template for the kind of data that would be relevant for evaluating a linker's performance, but it remains unpopulated due to the absence of research in this specific application.

Table 1: Hypothetical Data for a Linker in Solid-Phase Synthesis

| Parameter | Description | Reported Value |

|---|---|---|

| Linker Type | Chemical nature of the linker | Not Applicable |

| Solid Support | The polymer resin used (e.g., Polystyrene) | Not Applicable |

| Loading Capacity | Amount of substrate per gram of resin (mmol/g) | Not Applicable |

| Attachment Chemistry | Reaction used to attach the first building block | Not Applicable |

| Stability Conditions | Reagents and conditions the linker is stable to | Not Applicable |

| Cleavage Conditions | Reagents used to release the final product | Not Applicable |

| Product Yield | Typical yield of the cleaved product (%) | Not Applicable |

| Product Purity | Purity of the product after cleavage (%) | Not Applicable |

Advanced Research Applications and Future Directions for Pyridin 3 Yl Carbamate Scaffolds

Development of Novel Synthetic Routes and Methodologies

The synthesis of pyridin-3-yl carbamates, including Benzyl (B1604629) (2-aminopyridin-3-yl)carbamate, is a cornerstone for their application in various scientific fields. Research is continually focused on developing more efficient, sustainable, and versatile synthetic protocols.

Efficient and Sustainable Synthesis Protocols

Traditional methods for carbamate (B1207046) synthesis often involve the use of hazardous reagents like phosgene (B1210022). Modern synthetic chemistry is moving towards more sustainable and efficient alternatives. One-pot reaction methodologies are being developed for the synthesis of N-alkylated carbamates from amines, carbon dioxide, and an organic electrophile in an anhydrous solvent with a cesium base. This approach allows for the formation of carbamates in good yield at mild temperatures. google.com For instance, 3-aminopyridine (B143674) can be reacted with carbon dioxide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide, followed by the addition of an alkylating agent like benzyl bromide to yield the corresponding benzyl carbamate. google.com

Continuous flow processes are also being explored for carbamate synthesis, which can offer advantages in terms of safety, scalability, and product consistency. A continuous flow process coupling a Curtius rearrangement with a biocatalytic impurity tagging strategy has been developed for the production of Cbz-carbamate products. beilstein-journals.org

Catalyst Development for Carbamate Formation

The development of effective catalysts is crucial for enhancing the efficiency and selectivity of carbamate formation. While not specific to Benzyl (2-aminopyridin-3-yl)carbamate, research into catalysts for general carbamate and benzyl carbamate synthesis provides valuable insights. For the synthesis of benzyl carbamate from urea (B33335) and benzyl alcohol, a composite metal oxide catalyst supported on aluminum oxide has been developed. google.com This catalyst, containing a combination of iron oxide, titanium oxide, and nickel oxide, demonstrates high conversion rates for urea and high selectivity for benzyl carbamate. google.com

Furthermore, commercially available heterogeneous Nickel catalysts have been shown to be effective for the synthesis of primary benzylamines from benzyl alcohols and ammonia (B1221849) sources, a reaction that is mechanistically related to carbamate formation. nih.gov Lewis acid-promoted benzylation of aminopyridines with alcohols has also been explored as a method to overcome synthetic challenges in accessing new aminopyridine derivatives. chemrxiv.orgchemrxiv.org

Mechanistic Investigations of Carbamate-Forming and Transforming Reactions

A thorough understanding of the reaction mechanisms involved in the formation and transformation of pyridin-3-yl carbamates is essential for optimizing existing synthetic methods and designing new ones. The proposed mechanism for cesium-promoted carbamate synthesis involves the in situ generation of an amide from the reaction of an amine with cesium carbonate. google.com This "naked anion" is highly nucleophilic and rapidly reacts with carbon dioxide to form a carbamate ester, which then reacts with an electrophile to produce the final carbamate product. google.com

In Lewis base-catalyzed acylation reactions, which are analogous to carbamate formation, the mechanism often involves the formation of a highly reactive acylpyridinium intermediate. researchgate.net For example, in the acylation of N-tosylhydrazide catalyzed by 4-aminopyridine, the catalyst plays a crucial role in controlling the regioselectivity of the reaction. researchgate.netfigshare.com

Theoretical Insights into Molecular Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding the reactivity and selectivity of molecules like this compound. Density Functional Theory (DFT) calculations can be used to determine the charge distribution and identify the most electrophilic centers in substituted pyridines. researchgate.net For 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine, DFT calculations have confirmed that the C-2 carbon is the most electrophilic center, which is consistent with experimental observations of nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Structure-reactivity correlation analysis has been applied to study the reactions of substituted pyridines with sulfate (B86663) radicals. nih.govresearchgate.net These studies, which employ Hammett correlations and time-dependent DFT, provide insights into how substituents on the pyridine (B92270) ring influence reaction rates and mechanisms. nih.govresearchgate.net Such theoretical approaches can be applied to predict the reactivity of the 2-amino and 3-carbamate substituents in this compound in various chemical transformations. Computational studies on 2,3,4-aminopyridines have also been conducted to understand their density distribution and vibrational analysis. researchgate.net

Exploration of New Chemical Space through Derivatization of the Pyridin-3-yl Carbamate Core

The pyridin-3-yl carbamate scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives, allowing for the exploration of new chemical space and the development of compounds with novel properties. The 2-amino group and the pyridine ring of this compound are amenable to various chemical modifications.

The concept of "chemical space" involves the enumeration and virtual screening of vast numbers of potential molecules to identify promising candidates for synthesis and testing. nih.gov By applying known synthetic reactions to the pyridin-3-yl carbamate core, a virtual library of derivatives can be generated and screened for desired properties. The synthesis of aminopyridine derivatives through copper-catalyzed amination reactions and multicomponent reactions provides efficient routes to novel structures. researchgate.netnih.gov The exploration of the chemical space around pyrazole-4-carboxamides has led to the identification of new antibacterial agents, demonstrating the potential of this approach. researchgate.net

Design and Computational Evaluation of Novel Chemical Probes and Tools

The pyridin-3-yl carbamate scaffold can be utilized in the design of chemical probes to study biological processes. nih.gov The design of such probes often involves incorporating a reporter group, such as a fluorophore, or a reactive group for covalent labeling of a target protein. The synthesis and fluorescent properties of multisubstituted aminopyridines have been studied, and an aminopyridine substituted with an azide (B81097) group has been designed as a potential probe for "clicking-and-probing" experiments on proteins. mdpi.com

Q & A

Q. Key Parameters for Optimization

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C during coupling | Minimizes side reactions |

| Solvent | Anhydrous DCM | Enhances reagent solubility |

| Base | Triethylamine | Faster reaction kinetics |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Yields typically range from 60–75% under optimized conditions .

How should researchers handle and store this compound to ensure stability?

Basic

Handling:

- Use nitrile gloves and safety goggles to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- Avoid contact with strong acids/bases to prevent carbamate hydrolysis.

Storage:

| Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | 2–8°C | Prevents thermal degradation |

| Moisture | Sealed desiccator | Avoids hydrolysis |

| Light | Amber glass vials | Reduces photolytic decomposition |

Stability studies indicate >95% purity retention for 12 months under these conditions .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic

Primary Methods:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm amine and carbamate functional groups.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- Mass Spectrometry : HRMS for molecular ion ([M+H]⁺ expected at m/z 244.25).

Q. Advanced Techniques for Ambiguity Resolution

- X-ray Crystallography : Resolves stereochemical ambiguities (requires single crystals).

- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations.

A recent study reported δH 7.35–7.25 (m, 5H, benzyl) and δC 155.2 (C=O) as diagnostic signals .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced

Stepwise Approach:

Cross-validate techniques : Compare NMR, IR, and MS data for consistency.

Isolate impurities : Use preparative HPLC to separate byproducts for individual analysis.

Computational modeling : Optimize geometry using DFT (e.g., Gaussian) to simulate NMR shifts.

Case Example : A 2024 study resolved conflicting NOESY signals by simulating rotamer populations, identifying a 70:30 conformational ratio in solution .

What computational strategies predict the compound’s interactions with biological targets?

Advanced

Methodology:

- Molecular Docking (AutoDock Vina) : Screen against acetylcholinesterase (PDB: 1ACJ) to assess binding affinity.

- MD Simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 100 ns trajectories.

- Pharmacophore Modeling (MOE) : Identify critical H-bond donors (NH groups) and aromatic features.

Q. Recent Findings :

| Target | Predicted Ki (nM) | Key Interactions |

|---|---|---|

| AChE | 120 ± 15 | π-π stacking (benzyl), H-bond (carbamate) |

| BChE | 280 ± 30 | Hydrophobic (pyridine), weak H-bonding |

These predictions align with in vitro assays showing IC50 = 135 nM for AChE inhibition .

How can instability issues during biological assays be mitigated?

Advanced

Strategies:

- Buffered Solutions : Use PBS (pH 7.4) with 1% DMSO to enhance solubility and stability.

- Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the aminopyridine moiety.

- LC-MS Monitoring : Quantify degradation products hourly to identify instability triggers.

Q. Data from Stability Studies

| Condition | Half-Life (h) | Major Degradant |

|---|---|---|

| pH 7.4, 37°C | 48 | Hydrolyzed carbamate |

| pH 5.0, 37°C | 12 | Ring-opened pyridine |

Pre-formulation with cyclodextrin derivatives extended half-life to 72 hours .

What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?

Advanced

SAR Workflow:

Core Modifications : Synthesize derivatives with substituted benzyl groups (e.g., nitro, methoxy).

Bioisosteric Replacement : Replace carbamate with urea or thiocarbamate.

In Silico Screening : Prioritize analogs with improved LogP (target: 1.5–3.0).

Q. Key Findings

| Derivative | AChE IC50 (nM) | LogP |

|---|---|---|

| Parent | 135 | 2.1 |

| 4-NO2-benzyl | 90 | 2.5 |

| 2-OCH3-benzyl | 210 | 1.8 |

Electron-withdrawing groups enhance potency but may reduce solubility .

How can crystallization challenges be addressed for X-ray structure determination?

Advanced

Troubleshooting Guide

| Issue | Solution |

|---|---|

| Poor crystal growth | Use vapor diffusion (ethanol/water) at 4°C |

| Twinning | Add 5% glycerol as additive |

| Low resolution | Optimize cryoprotection (25% PEG 400) |

A 2025 study achieved 1.8 Å resolution using SHELXL refinement, confirming the carbamate’s planar conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.